2-Methoxy-4,6-dimethylpyrimidin-5-OL
Overview
Description
2-Methoxy-4,6-dimethylpyrimidin-5-ol is a chemical compound with the CAS Number: 345642-89-9 and a molecular weight of 154.1712.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol. However, it’s worth noting that pyridine/pyrimidine centred rings can be replaced by trimethylpyridine/dimethylpyrimidine3.Molecular Structure Analysis
The linear formula for 2-Methoxy-4,6-dimethylpyrimidin-5-ol is C7H10N2O212.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2-Methoxy-4,6-dimethylpyrimidin-5-ol. However, one study mentioned a compound, 6O, a novel derivative of aminodimethylpyrimidinol, which was a selective FGFR4 kinase inhibitor blocking HCC tumour growth4.Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-4,6-dimethylpyrimidin-5-ol is 154.1712. Unfortunately, I couldn’t find more specific physical and chemical properties.Scientific Research Applications
Antifungal Applications
Research has demonstrated the antifungal effectiveness of dimethylpyrimidin derivatives, highlighting their potential as antifungal agents. For instance, synthesized 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and related compounds showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, indicating their potential development into useful antifungal agents (N. N. Jafar et al., 2017).
Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, displaying significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds, including variations of 4-methoxy and 4,8-dimethoxy derivatives, offer a promising approach to developing new therapeutic agents (A. Abu‐Hashem et al., 2020).
Parkinson's Disease Treatment
Research on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines has led to the development of selective adenosine hA2A receptor antagonists. These compounds, including variations with 5-methoxy-3-pyridyl derivatives, are being explored for their potential in treating Parkinson's disease, showcasing the therapeutic applications of pyrimidine derivatives in neurodegenerative disorders (Xiaohu Zhang et al., 2008).
Antitumor and Microtubule Targeting Agents
Methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds have been studied for their microtubule depolymerizing and antiproliferative activities. These studies reveal the potential of pyrimidine derivatives in cancer therapy, especially in developing microtubule targeting agents with potent antitumor effects (Weiguo Xiang et al., 2020).
Antibacterial Agents
Synthesis and evaluation of novel pyrimidine derivatives have shown significant antibacterial and antifungal activities, offering new avenues for developing antimicrobial agents. Compounds such as 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol have demonstrated promising activity against various bacteria and fungi, underscoring the role of pyrimidine derivatives in addressing microbial resistance (Z. Khan et al., 2015).
Safety And Hazards
I couldn’t find specific safety and hazard information for 2-Methoxy-4,6-dimethylpyrimidin-5-ol.
Future Directions
The future directions for the research and application of 2-Methoxy-4,6-dimethylpyrimidin-5-ol are not clear from the available information.
Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For a thorough analysis, please refer to scientific literature and databases. If you’re working with this compound, always follow the appropriate safety procedures.
properties
IUPAC Name |
2-methoxy-4,6-dimethylpyrimidin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(10)5(2)9-7(8-4)11-3/h10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHMFYQZOGTSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431017 | |
Record name | 2-Methoxy-4,6-dimethyl-5-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,6-dimethylpyrimidin-5-OL | |
CAS RN |
345642-89-9 | |
Record name | 2-Methoxy-4,6-dimethyl-5-pyrimidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345642-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4,6-dimethyl-5-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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